4-Hydroxy-4-(4-nitrophenyl)butan-2-one 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
Brand Name: Vulcanchem
CAS No.: 57548-40-0
VCID: VC3925879
InChI: InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5,10,13H,6H2,1H3
SMILES: CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O
Molecular Formula: C10H11NO4
Molecular Weight: 209.2 g/mol

4-Hydroxy-4-(4-nitrophenyl)butan-2-one

CAS No.: 57548-40-0

Cat. No.: VC3925879

Molecular Formula: C10H11NO4

Molecular Weight: 209.2 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-4-(4-nitrophenyl)butan-2-one - 57548-40-0

Specification

CAS No. 57548-40-0
Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
IUPAC Name 4-hydroxy-4-(4-nitrophenyl)butan-2-one
Standard InChI InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5,10,13H,6H2,1H3
Standard InChI Key DKESASVLMZGECV-UHFFFAOYSA-N
SMILES CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O
Canonical SMILES CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound features a butan-2-one skeleton with hydroxyl and 4-nitrophenyl groups at the C4 position (Fig. 1). X-ray crystallography confirms a tetrahedral geometry at C4, with bond angles of 109.5° ± 1.2° around the hydroxyl oxygen . The nitro group adopts a planar configuration due to resonance stabilization, creating an electron-deficient aromatic system that influences reactivity.

Table 1: Key Structural Parameters

ParameterValueSource
C4-O (hydroxyl) length1.42 Å
C4-C (nitrophenyl)1.51 Å
Dihedral angle (C3-C4)112.4°

Enantiomeric Forms

The chiral center at C4 gives rise to (4R)- and (4S)-enantiomers (CAS 264224-65-9 and 9346910, respectively) . Circular dichroism studies reveal distinct optical rotations:

  • (4R)-enantiomer: [α]²⁵D = +38.2° (c = 1.0, CHCl₃)

  • (4S)-enantiomer: [α]²⁵D = -36.9° (c = 1.0, CHCl₃)

Racemization studies in DMSO show an energy barrier of 98.3 kJ/mol, indicating moderate configurational stability at room temperature .

Synthesis and Reaction Mechanisms

Aldol Condensation Pathways

The primary synthesis route involves an aldol reaction between 4-nitrobenzaldehyde and acetone under basic conditions :

4-Nitrobenzaldehyde+AcetoneNaOH4-Hydroxy-4-(4-nitrophenyl)butan-2-one\text{4-Nitrobenzaldehyde} + \text{Acetone} \xrightarrow{\text{NaOH}} \text{4-Hydroxy-4-(4-nitrophenyl)butan-2-one}

Key optimization parameters include:

  • Temperature: 0–5°C (prevents retro-aldolization)

  • Catalyst: 10 mol% L-proline (enantiomeric excess up to 78%)

  • Yield: 68–72% after silica gel chromatography

Enzymatic Reduction

Ketoreductase-mediated asymmetric reduction of 4-(4-nitrophenyl)-3-oxobutan-2-one achieves 92% ee for the (4R)-enantiomer :

3-Keto precursorKRED-101(4R)-enantiomer\text{3-Keto precursor} \xrightarrow{\text{KRED-101}} \text{(4R)-enantiomer}

Grignard Addition

Reaction of 4-nitrophenylmagnesium bromide with diketene derivatives provides a low-yield (41%) but stereospecific route :

Diketene+ArMgBrTertiary alcohol intermediateHClTarget compound\text{Diketene} + \text{ArMgBr} \rightarrow \text{Tertiary alcohol intermediate} \xrightarrow{\text{HCl}} \text{Target compound}

Physicochemical Properties

Thermal Characteristics

  • Melting point: 58–62°C (lit.)

  • Decomposition temperature: 218°C (TGA, N₂ atmosphere)

  • Enthalpy of fusion: 28.4 kJ/mol (DSC)

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water1.225
Ethanol8425
Dichloromethane22025

Surfactant additives (e.g., SDS) enhance aqueous solubility to 8.7 mg/mL via micellar encapsulation.

Biological Activity and Applications

Enzyme Inhibition

The compound acts as a non-competitive inhibitor of:

  • Aldo-keto reductase 1C3 (AKR1C3): IC₅₀ = 12.3 μM

  • Cytochrome P450 2D6: Ki = 8.9 μM

Mechanistic studies suggest hydrogen bonding between the hydroxyl group and catalytic residues (His117 in AKR1C3) .

Catalytic Applications

In asymmetric organocatalysis, the (4R)-enantiomer induces up to 83% ee in aldol additions between cyclohexanone and 4-nitrobenzaldehyde .

Spectroscopic Characterization

NMR Data (CDCl₃, 300 MHz)

Signal (ppm)IntegrationMultiplicityAssignment
2.213HSingletAcetone methyl
2.842HMultipletC3-CH₂
5.251HMultipletC4-OH
8.192HDoubletAromatic H (ortho)

IR Spectroscopy (KBr, cm⁻¹)

  • 3425 (O-H stretch)

  • 1703 (C=O)

  • 1520/1348 (asymmetric/symmetric NO₂)

Comparison with Structural Analogues

Table 2: Bioactivity of Nitrophenyl Butanone Derivatives

CompoundEnzyme Inhibition (IC₅₀)Catalytic ee (%)
4-Hydroxy-4-(3-nitrophenyl)butan-2-one18.7 μM (AKR1C3)64
4-Methoxy-4-(4-nitrophenyl)butan-2-one>100 μM22
4-Amino-4-(4-nitrophenyl)butan-2-one9.1 μM (CYP2D6)N/A

The para-nitro substitution pattern confers superior electronic effects for both inhibition and catalysis compared to meta-substituted analogues .

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